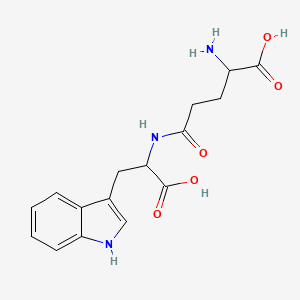

gamma-Glu-Trp

CAS No.:

Cat. No.: VC18305825

Molecular Formula: C16H19N3O5

Molecular Weight: 333.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19N3O5 |

|---|---|

| Molecular Weight | 333.34 g/mol |

| IUPAC Name | 2-amino-5-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24) |

| Standard InChI Key | CATMPQFFVNKDEY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N |

Introduction

Gamma-Glu-Trp, also known as gamma-glutamyltryptophan, is a dipeptide composed of gamma-glutamate and tryptophan. It is formed through the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of tryptophan . This compound is a proteolytic breakdown product of larger proteins and belongs to the family of N-acyl-alpha amino acids and derivatives .

Biological Significance

Gamma-Glu-Trp is an incomplete breakdown product of protein digestion or protein catabolism. While most dipeptides are short-lived intermediates in amino acid degradation pathways, some have physiological or cell-signaling effects . Research on gamma-Glu-Trp peptides, such as γ-[Glu]n-Trp, has shown potential in treating anxiety and depression by modulating the serotonin pathway and reducing inflammation .

Therapeutic Applications

Studies have demonstrated that γ-[Glu]n-Trp can ameliorate anxiety/depression-like behaviors in animal models. It acts by suppressing serum inflammatory cytokines and enhancing the activity of tryptophan hydroxylase, a key enzyme in the serotonin pathway . This suggests potential therapeutic applications for gamma-Glu-Trp peptides in psychiatric disorders.

Synthesis and Stability

Gamma-Glu-Trp peptides can be synthesized using L-glutaminase from Bacillus amyloliquefaciens . The presence of the gamma-glutamyl moiety in these peptides confers resistance to degradation by aminopeptidases, which are enzymes that typically break down peptides with free amino groups at their alpha-carbons . This stability is crucial for prolonging the duration of action and reducing the required therapeutic doses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume